molecular formula C25H19NO5 B340426 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate

2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate

Cat. No.: B340426
M. Wt: 413.4 g/mol
InChI Key: OZWIQBHPDPFYRQ-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are used in various therapeutic applications. This compound, in particular, has garnered interest due to its potential antioxidant properties and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate typically involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with 2-[4-(benzyloxy)phenyl]-2-oxoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. It may also modulate the activity of specific enzymes involved in redox reactions, thereby exerting its protective effects .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-phenylquinoline-4-carboxylic acid: Known for its antirheumatic effects.

    7-Chloro-4-hydroxyquinoline: Exhibits antioxidant activity against free radical initiated peroxidation.

    7-Fluoro-4-hydroxyquinoline: Another antioxidant with similar properties.

Uniqueness

2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate stands out due to its unique benzyloxy group, which enhances its lipophilicity and potentially its bioavailability. This structural feature may contribute to its distinct biological activities compared to other quinoline derivatives .

Properties

Molecular Formula

C25H19NO5

Molecular Weight

413.4 g/mol

IUPAC Name

[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C25H19NO5/c27-23(18-10-12-19(13-11-18)30-15-17-6-2-1-3-7-17)16-31-25(29)21-14-24(28)26-22-9-5-4-8-20(21)22/h1-14H,15-16H2,(H,26,28)

InChI Key

OZWIQBHPDPFYRQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=O)NC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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